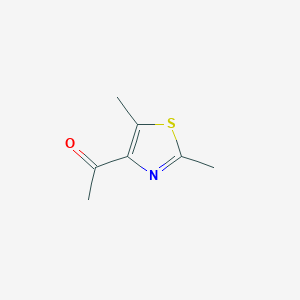
4-氧代哌啶-3-羧酸甲酯盐酸盐
描述
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C7H12ClNO3. It is a white to pale cream powder and is primarily used in research settings . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
科学研究应用
Methyl 4-oxopiperidine-3-carboxylate hydrochloride has several applications in scientific research:
作用机制
Target of Action
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a complex organic compound used as a starting reagent in the synthesis of various pharmaceuticals . The specific targets of this compound depend on the final product it is used to synthesize. For instance, it has been used in the synthesis of nakadomarin A and tert-butyl, picolyl, and fluorinated analogs of capromorelin .
Mode of Action
The mode of action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is primarily through its role as a building block in the synthesis of other compounds . It interacts with other reagents under specific conditions to form new compounds. The exact nature of these interactions depends on the specific synthesis process.
Biochemical Pathways
The biochemical pathways affected by Methyl 4-oxopiperidine-3-carboxylate hydrochloride are determined by the final compounds it is used to synthesize . For example, in the synthesis of nakadomarin A, it contributes to the formation of the central tetracyclic core of the molecule .
Pharmacokinetics
Instead, it is used as a reagent in the synthesis of other compounds, and the pharmacokinetics of those compounds would be more pertinent .
Result of Action
The result of the action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is the formation of new compounds during synthesis . The molecular and cellular effects of these compounds depend on their specific structures and properties.
Action Environment
The action of Methyl 4-oxopiperidine-3-carboxylate hydrochloride is influenced by the conditions under which it is used in synthesis . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during synthesis.
生化分析
Biochemical Properties
Methyl 4-oxopiperidine-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the synthesis of complex molecules such as nakadomarin A and analogs of capromorelin . The interactions of Methyl 4-oxopiperidine-3-carboxylate hydrochloride with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
Methyl 4-oxopiperidine-3-carboxylate hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in cellular function, which can be attributed to its interaction with specific cellular components . These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of Methyl 4-oxopiperidine-3-carboxylate hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular function . The compound’s ability to modulate enzyme activity is a key aspect of its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-oxopiperidine-3-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of Methyl 4-oxopiperidine-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its function in cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 4-oxopiperidine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, influencing its biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. Finally, the product is treated with hydrochloric acid to obtain methyl 4-oxopiperidine-3-carboxylate hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the hydrochloride component.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: Contains a benzyl group, making it more hydrophobic and potentially altering its reactivity.
Uniqueness
Methyl 4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxopiperidine-3-carboxylate hydrochloride involves the reaction of 4-piperidone with methyl chloroformate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-piperidone", "Methyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-piperidone in diethyl ether and add methyl chloroformate dropwise while stirring at room temperature.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate.", "Step 5: Hydrolyze the product with hydrochloric acid in water.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporate the solvent to obtain Methyl 4-oxopiperidine-3-carboxylate hydrochloride as a white solid." ] } | |
CAS 编号 |
71486-53-8 |
分子式 |
C7H12ClNO3 |
分子量 |
193.63 g/mol |
IUPAC 名称 |
hydron;methyl 4-oxopiperidine-3-carboxylate;chloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H |
InChI 键 |
NMAACQILAGCQPR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCCC1=O.Cl |
规范 SMILES |
[H+].COC(=O)C1CNCCC1=O.[Cl-] |
| 71486-53-8 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride in the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one?
A: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial starting material in the two-step synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one. [] This compound, along with 3,4-dimethoxyphenol, undergoes a series of reactions to yield the final product, a potential dopamine D4 receptor ligand. The specific role and transformations of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride within this synthesis are detailed in the research paper. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)



![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)




